Dilinoleic acid
Description
Contextualization within Fatty Acid Research
Dilinoleic acid is classified as a dimer fatty acid. Fatty acids, fundamental components of lipids, are carboxylic acids with long aliphatic chains. ontosight.ai They can be saturated, containing only single carbon-carbon bonds, or unsaturated, with one or more double bonds. Linoleic acid, the precursor to this compound, is an essential polyunsaturated omega-6 fatty acid, meaning it must be obtained through diet. cir-safety.orgwikipedia.org The dimerization process, often catalyzed by clay, links two linoleic acid molecules, resulting in a significantly larger molecule with a complex structure that can be acyclic, monocyclic, or bicyclic. spectroscopyonline.com This structural complexity distinguishes this compound from its monomeric counterparts and is central to its functionality and research interest.
Historical Perspectives on this compound Studies
The study of fatty acids has a long history, with linoleic acid being isolated in 1844 and its essential dietary role discovered in 1930. wikipedia.org The investigation of dimer acids like this compound is a more recent development, driven by the search for novel, bio-based molecules for industrial and biomedical applications. Early research focused on the synthesis and characterization of this compound, exploring the reaction conditions that influence the formation of its various structural isomers. spectroscopyonline.com More recent studies have shifted towards leveraging its unique properties in polymer chemistry and material science, as well as exploring its potential in biomedical contexts. cnr.itmdpi.com
Significance of this compound as a Research Target
The significance of this compound as a research target stems from its bio-based origin and its versatile chemical nature. As a derivative of linoleic acid, a renewable resource, it presents a sustainable alternative to petroleum-based chemicals. mdpi.com Its dicarboxylic nature allows it to act as a monomer in polymerization reactions, leading to the creation of novel polyesters and polyamides with tunable properties. researchgate.netresearchgate.net Research has demonstrated its potential in creating biodegradable and biocompatible polymers for biomedical applications, such as drug delivery and tissue engineering. cnr.itnih.govrsc.org Furthermore, its unique molecular structure contributes to properties like flexibility and hydrophobicity in copolymers, making it a valuable component for designing advanced materials. cnr.itresearchgate.net
Interactive Data Table: Properties of this compound and Related Compounds
Detailed Research Findings
Recent academic inquiry has delved into the synthesis and application of this compound-based copolymers. One area of significant interest is the development of bio-based polyesters. For instance, researchers have successfully synthesized copolyesters using endogenous human metabolites like succinic acid and this compound. cnr.itnih.govrsc.org These studies highlight the potential for creating biocompatible and biodegradable materials. The synthesis often involves a two-step melt polycondensation process, which can be scaled up for larger production. cnr.it
Characterization of these novel copolymers has been extensive, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Size Exclusion Chromatography (SEC). cnr.itrsc.org These analyses confirm the successful incorporation of this compound into the polymer backbone and help to elucidate the resulting molecular structure. Thermal and mechanical properties are also a key focus, with studies showing that the inclusion of this compound can influence the material's flexibility and surface characteristics. cnr.it
Interactive Data Table: Characterization of this compound-Based Copolymers
Structure
2D Structure
Properties
CAS No. |
47818-40-6 |
|---|---|
Molecular Formula |
(C18H32O2)2 C36H64O4 |
Molecular Weight |
560.9 g/mol |
IUPAC Name |
10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
CIRMGZKUSBCWRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
Origin of Product |
United States |
Synthesis Methodologies for Dilinoleic Acid and Its Derivatives
Catalytic Dimerization of Linoleic Acid
The industrial production of dilinoleic acid predominantly relies on the catalytic dimerization of linoleic acid, an unsaturated fatty acid abundant in vegetable oils. This process involves heating linoleic acid in the presence of a catalyst to induce dimerization reactions.
Process Optimization in this compound Synthesis
The efficiency and selectivity of this compound synthesis are significantly influenced by various process parameters. Optimization of these parameters is crucial for maximizing the yield of the desired dimer and minimizing the formation of unwanted byproducts such as trimers and higher oligomers. Key parameters include temperature, reaction time, and catalyst concentration.
Typically, the dimerization reaction is carried out at temperatures ranging from 210 to 260°C. mdpi.com Higher temperatures generally lead to faster reaction rates but can also promote side reactions and the formation of cyclic isomers. The reaction time is another critical factor, with typical durations ranging from 3 to 8 hours. scielo.brresearchgate.net The concentration of the catalyst also plays a vital role; for instance, when using clay catalysts, the amount generally ranges from 9% to 20% by mass of the fatty acid. mdpi.comscielo.br
Interactive Table: Effect of Process Parameters on Dimerization of Unsaturated Fatty Acids
| Parameter | Range | Effect on Yield/Conversion | Reference |
|---|---|---|---|
| Temperature | 240 - 280°C | Increased temperature generally increases conversion but may affect selectivity. | researchgate.net |
| Reaction Time | 3 - 8 hours | Longer reaction times typically lead to higher conversion. | mdpi.comscielo.br |
Role of Catalysts in this compound Formation
A variety of catalysts have been explored for the dimerization of linoleic acid, broadly categorized as homogeneous and heterogeneous catalysts. While homogeneous catalysts like Brønsted and Lewis acids can be effective, heterogeneous catalysts are often preferred due to their environmental benefits, ease of separation, and reusability. scielo.brsci-hub.se
Clay minerals, particularly montmorillonite (B579905), are widely used as heterogeneous catalysts in industrial processes. sci-hub.segoogle.com The catalytic activity of montmorillonite is attributed to the presence of both Brønsted and Lewis acid sites. scielo.brscielo.br Lewis acid sites are believed to catalyze the isomerization of linoleic acid to conjugated linoleic acid, a key intermediate, while Brønsted acid sites facilitate the formation of carbocations, which then participate in the dimerization reaction. scielo.brscielo.br The interlayer spacing and surface acidity of the montmorillonite significantly impact the product yield. researchgate.net Other heterogeneous catalysts investigated include zirconia and molecular sieves. scielo.br
Interactive Table: Comparison of Catalysts in Linoleic Acid Dimerization
| Catalyst Type | Specific Example | Key Features | Reference |
|---|---|---|---|
| Heterogeneous Clay | Montmorillonite | Possesses both Brønsted and Lewis acid sites; environmentally friendly. | scielo.brgoogle.com |
| Heterogeneous Oxide | Zirconia | Solid acid catalyst. | scielo.br |
| Heterogeneous Zeolite | Molecular Sieves | Shape-selective catalysis can influence isomer distribution. | researchgate.net |
Structural Isomerism Resulting from Dimerization Processes
The dimerization of linoleic acid is a complex process that results in a mixture of structural isomers. These isomers can be broadly classified as acyclic (linear) and cyclic (monocyclic and bicyclic) compounds. mdpi.com The distribution of these isomers is influenced by the reaction mechanism and the catalytic system employed.
Two primary mechanisms have been proposed for the formation of this compound: the Diels-Alder reaction and a carbonium ion mechanism. The Diels-Alder pathway, which involves the reaction of a conjugated diene with a dienophile, is thought to lead to the formation of cyclic dimers. sci-hub.se In contrast, the carbonium ion mechanism, initiated by protonation of a double bond, can explain the formation of both acyclic and branched-chain dimers. google.com The presence of both Lewis and Brønsted acid sites on catalysts like montmorillonite allows for both pathways to occur, contributing to the complex isomeric mixture of the final product. scielo.br
Isolation and Purification Techniques for this compound Isomers
The separation and purification of the different this compound isomers from the reaction mixture is a critical step in obtaining a product with desired properties. A combination of techniques is often employed to achieve high purity.
Distillation is a common initial step to separate the C36 dimer from unreacted C18 monomers and higher molecular weight trimers based on their boiling point differences.
Silica (B1680970) gel column chromatography is a widely used technique for further purification. rochester.edu A typical procedure involves packing a column with silica gel and eluting the mixture with a solvent system, often a gradient of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. rochester.edu The separation is based on the different polarities of the isomers.
For more challenging separations of specific isomers, advanced chromatographic techniques are utilized:
Silver-ion High-Performance Liquid Chromatography (Ag+-HPLC) is particularly effective for separating isomers based on the number, position, and geometry of their double bonds. sci-hub.senih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for identifying and quantifying the different isomers present in a mixture. mdpi.com
Interactive Table: Isolation and Purification Techniques for this compound Isomers
| Technique | Principle of Separation | Application | Reference |
|---|---|---|---|
| Distillation | Boiling point differences | Separation of monomers, dimers, and trimers. | |
| Silica Gel Chromatography | Polarity | General purification of dimer fraction. | rochester.edu |
| Silver-Ion HPLC | Interaction with double bonds | Separation of geometric and positional isomers. | sci-hub.senih.gov |
Enzymatic Synthesis Approaches for this compound Derivatives
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing derivatives of this compound, such as esters and polyesters. Lipases are the most commonly employed biocatalysts for these transformations.
Biocatalyst Selection and Engineering for Esterification
The choice of biocatalyst is paramount for the successful enzymatic synthesis of this compound derivatives. Lipases (E.C. 3.1.1.3) are particularly well-suited for esterification reactions in non-aqueous media. biosynth.comresearchgate.net Among the various lipases, Candida antarctica lipase (B570770) B (CALB) has been extensively studied and is widely used due to its high catalytic activity, broad substrate specificity, and stability. researchgate.netresearchgate.net It has been successfully employed in the synthesis of polyesters and polyamides based on this compound. researchgate.netmdpi.com
The screening of novel lipases from various microbial sources is an ongoing area of research to identify enzymes with improved properties for specific applications. psu.eduresearchgate.netnih.gov For instance, lipases from Rhizopus oryzae and Aspergillus niger have also shown potential for esterification reactions. researchgate.netnih.gov
Furthermore, protein engineering techniques are being applied to enhance the performance of existing lipases. Strategies such as site-directed mutagenesis and directed evolution are used to improve properties like thermostability, selectivity, and activity towards specific substrates like dicarboxylic acids. oup.comnih.gov For example, site-directed mutagenesis of CALB has been shown to significantly increase its thermal stability. mdpi.comoup.com
Interactive Table: Biocatalyst Engineering Strategies for Improved Esterification
| Engineering Strategy | Example | Improvement | Reference |
|---|---|---|---|
| Site-Directed Mutagenesis | CALB-Q231F mutant | Increased thermal stability. | mdpi.com |
| Site-Directed Mutagenesis | CALB V210I and A281E mutants | 20-fold increase in half-life at 70°C. | oup.com |
Reaction Conditions for Enzymatic Polymerization Involving this compound
The enzymatic polymerization to create copolymers incorporating this compound, such as poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS), is a multi-faceted process where specific conditions are crucial for a successful synthesis. The most prevalently used biocatalyst for this purpose is Candida antarctica lipase B (CAL-B), often in an immobilized form like Novozym 435. researchgate.netmdpi.comresearchgate.netmdpi.commdpi.comrsc.org This enzyme demonstrates high efficiency and stability in various organic solvents and at elevated temperatures. rsc.org
The synthesis is typically conducted as a two-step polycondensation process. mdpi.comsciforum.net Initially, monomers are heated to create a homogeneous solution, followed by a polycondensation step under vacuum to facilitate the removal of by-products, such as ethanol (B145695) or water, which drives the reaction toward the formation of high molecular weight polymers. mdpi.comacs.org
Commonly, the reaction is performed in a high-boiling point solvent like diphenyl ether, which helps to maintain a homogenous reaction medium and can lead to products with higher molecular weights. mdpi.comacs.orgnih.gov However, solvent-free (bulk) polycondensation is also explored as a greener alternative. acs.orgpsecommunity.org Reaction temperatures are kept mild, generally between 80°C and 95°C, to preserve the enzyme's activity. mdpi.commdpi.comacs.org The entire process can span from several hours to over 96 hours to achieve the desired polymer characteristics. mdpi.commdpi.com
A typical synthesis involves the copolymerization of a this compound derivative, such as dilinoleic diol (DLA-OH), with other monomers like diethyl succinate (B1194679) and 1,4-butanediol (B3395766) to form the hard and soft segments of the resulting copolymer. mdpi.commdpi.comsciforum.net
Table 1: Exemplary Reaction Conditions for Enzymatic Synthesis of PBS-DLS Copolymers
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Candida antarctica lipase B (CAL-B), immobilized (10 wt% of monomers) | mdpi.comsciforum.net |
| Monomers | Diethyl succinate, 1,4-butanediol, this compound diol (DLA-OH) | mdpi.comsciforum.net |
| Solvent | Diphenyl ether (200 wt% of monomers) or Bulk (solvent-less) | mdpi.comacs.org |
| Temperature | Step 1: 80°C; Step 2: 95°C | mdpi.com |
| Pressure | Step 1: Atmospheric (Argon flow); Step 2: Reduced pressure (e.g., 600 Torr followed by 2 Torr) | mdpi.comacs.org |
| Reaction Time | 25 hours to 96 hours | mdpi.commdpi.com |
Green Chemistry Principles in this compound Synthesis
The enzymatic synthesis of this compound-based polymers aligns with several core principles of green chemistry, aiming to create more sustainable and environmentally benign processes. tradebe.comrroij.comecoonline.com
Key green aspects include:
Use of Renewable Feedstocks : this compound itself is derived from the dimerization of fatty acids from vegetable oils, making it a renewable building block. mdpi.comnih.gov Other monomers, such as succinic acid and 1,4-butanediol, can also be sourced from biomass, allowing for the creation of fully bio-based polyesters. mdpi.comzut.edu.pl This adheres to the principle of using renewable rather than depletable raw materials. tradebe.com
Catalysis : Employing enzymes like CAL-B as biocatalysts is a significant green advantage. mdpi.com These biocatalysts are an alternative to conventional heavy-metal catalysts (e.g., those based on antimony or tin), which are often toxic and difficult to remove from the final product. mdpi.commdpi.com Enzymatic catalysis minimizes waste and avoids hazardous substances. tradebe.comsigmaaldrich.com
Design for Energy Efficiency : Enzymatic polymerizations are conducted at significantly lower temperatures (e.g., 80-95°C) compared to traditional polycondensation reactions, which can require temperatures exceeding 180°C. mdpi.comacs.org This reduction in energy consumption minimizes the environmental and economic impact of the synthesis. acs.org
Safer Solvents and Auxiliaries : There is a clear effort within the research community to move towards greener reaction conditions. While solvents like diphenyl ether are effective, studies on bulk (solvent-free) polymerization aim to eliminate the use of auxiliary substances altogether, which reduces waste and potential environmental contamination. acs.orgecoonline.comnih.gov
Control over Molecular Weight and Dispersity in Enzymatic Routes
Achieving control over the molecular weight (Mₙ or Mₙ) and dispersity (Đ), also known as the polydispersity index (PDI), is critical for tailoring the final properties of this compound-based polymers for specific applications. rsc.org Several factors in the enzymatic synthesis process can be adjusted to influence these characteristics.
Reaction Conditions : The duration of the reaction and the efficiency of by-product removal are key. Extending the reaction time, especially during the high-vacuum polycondensation stage, helps to shift the equilibrium towards the formation of longer polymer chains, thus increasing the molecular weight. acs.orgmdpi.com
Choice of Solvent : The reaction medium plays a significant role. For certain systems, conducting the polymerization in a solvent like diphenyl ether can lead to higher molecular weight products compared to bulk synthesis. acs.org This is because the solvent can help to overcome challenges associated with high viscosity in the molten state at the mild temperatures required for enzyme activity, ensuring better mobility of reactants. acs.orgnih.gov
Enzyme and Monomer Specificity : The inherent specificity of the enzyme for different monomers can impact the final molecular weight. It has been observed that the chain length of the monomers can influence the rate of polymerization and the achievable molecular weight. nih.gov For example, while CAL-B is effective, its affinity may vary for monomers with very long aliphatic chains like dilinoleic diol (C36), which can sometimes result in lower molecular weights compared to polymers made with shorter-chain diols. nih.govchemrxiv.org Conversely, in some furan-based copolyester systems, longer aliphatic diol chains have been shown to yield higher molecular weights. chemrxiv.org
Table 2: Molecular Weight and Dispersity Data for Enzymatically Synthesized Copolymers
| Copolymer System | Synthesis Method | Number-Average Molecular Weight (Mₙ) (g/mol) | Weight-Average Molecular Weight (Mₙ) (g/mol) | Dispersity (Đ) | Source |
|---|---|---|---|---|---|
| PBS-DLS (70:30) | Enzymatic, Diphenyl Ether | 25,000 | Not specified | Not specified | researchgate.net |
| PBS-DLS (70:30) | Enzymatic, Diphenyl Ether | Not specified | > 34,100 | Not specified | rsc.org |
| PBA-DLA (70:30) | Enzymatic, Diphenyl Ether | 14,100 | 31,500 | 2.2 | acs.org |
| PBA-DLA (70:30) | Enzymatic, Bulk | 12,700 | 25,700 | 2.0 | acs.org |
PBS-DLS: Poly(butylene succinate-co-dilinoleic succinate); PBA-DLA: Poly(butylene adipate)-co-(dilinoleic adipate)
Chemical Reactions and Derivatization of Dilinoleic Acid
Esterification Reactions of Dilinoleic Acid
Esterification is a fundamental reaction of this compound, converting its carboxylic acid groups into ester functional groups. This process is crucial for the synthesis of a variety of commercially important compounds, including emollients for cosmetics and precursors for polymers.
The esterification of this compound with an alcohol results in the formation of dialkyl dimer dilinoleates. cir-safety.org This reaction typically involves heating the this compound with an excess of the desired alcohol in the presence of an acid catalyst. The resulting product is a mixture of esters due to the isomeric nature of this compound, which can be acyclic, monocyclic, or bicyclic. cir-safety.org The general reaction involves the protonation of the carboxylic acid group, followed by nucleophilic attack by the alcohol and subsequent elimination of water to form the ester. A wide array of alcohols, from simple short-chain to more complex long-chain and branched alcohols, can be used to produce a variety of esters with different physical and chemical properties. cir-safety.org
The synthesis of benzyl esters of carboxylic acids, including by extension this compound, can be achieved through several established methods. One common approach is the reaction of the carboxylic acid with benzyl alcohol, often under microwave irradiation to accelerate the reaction. researchgate.net This method can lead to the formation of both mono- and diesters, with dibenzyl ether as a potential byproduct. researchgate.net Another effective method involves the reaction of the carboxylic acid with benzyl chloride in the presence of a catalyst, such as a quaternary ammonium carboxylate. nih.gov For substituted benzyl esters, the corresponding substituted benzyl halide or alcohol would be used. cosmileeurope.eu The synthesis of fatty acid benzyl esters has been reported as a method to produce bio-based plasticizers. researchgate.net
This compound can undergo esterification with diols to form oligomers, which are molecules that consist of a few monomer units. These oligomers can be designed to have specific properties and serve as intermediates in the synthesis of larger polymers. For instance, the reaction of this compound with diethylene glycol can produce oligomer esters. google.com The molar ratio of this compound to diethylene glycol influences the size of the resulting oligomer; a ratio of 0.5:1.0 yields an oligomer centered around a structure where two diethylene glycol molecules are bonded to one this compound molecule. google.com Increasing the ratio to 0.8:1.0 results in larger oligomers, with an average of four this compound units and five diethylene glycol units. google.com These oligomerization reactions are typically carried out at elevated temperatures and may involve a catalyst to facilitate the esterification process. The resulting oligomers can have hydroxyl end-groups, making them suitable for further reactions, such as chain extension to form high molecular weight polyesters. google.com
Polymerization Mechanisms Involving this compound
The difunctional nature of this compound makes it a valuable monomer for the synthesis of various polymers through different polymerization mechanisms. Its long, flexible aliphatic chain imparts unique properties to the resulting polymers, such as hydrophobicity, flexibility, and thermo-oxidative stability.
Polycondensation is a key polymerization mechanism involving this compound, leading to the formation of polyesters and polyamides. In these reactions, the dicarboxylic acid groups of this compound react with difunctional monomers such as diols or diamines, with the elimination of a small molecule, typically water.
The synthesis of polyesters from this compound involves its reaction with a diol at elevated temperatures, often under vacuum to remove the water byproduct and drive the reaction towards the formation of high molecular weight polymers. nih.gov This process can be catalyzed by various compounds, including metal-based catalysts or enzymes. For example, lipase (B570770) B from Candida antarctica (CALB) has been successfully used as a biocatalyst for the polycondensation of this compound derivatives with diols. mdpi.com
Similarly, this compound can be used to synthesize polyamides through polycondensation with diamines. acs.org The reaction of the carboxylic acid groups with the amine groups forms amide linkages, resulting in a polymer chain. The properties of the resulting polyamides, such as their thermal and mechanical characteristics, can be tailored by the choice of the diamine co-monomer. acs.org
This compound is frequently used in copolymerization to modify the properties of existing polymers or to create novel materials with specific functionalities. It can be copolymerized with a variety of monomers, including other dicarboxylic acids and diols, to produce copolyesters with tailored properties.
For example, poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) copolymers have been synthesized by a two-step transesterification and polycondensation reaction of diethyl succinate (B1194679), 1,4-butanediol (B3395766), and dilinoleic diol. google.com The incorporation of the long-chain dilinoleic diol as a soft segment into the polyester (B1180765) backbone imparts flexibility and alters the thermal properties of the resulting copolymer. The table below summarizes the effect of incorporating dilinoleic succinate (DLS) units on the thermal properties of poly(butylene succinate) (PBS).
| Copolymer Composition (PBS:DLS wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Reference |
|---|---|---|---|
| 100:0 | -32.5 | 114.5 | nih.gov |
| 90:10 | -41.0 | 106.8 | nih.gov |
| 70:30 | -45.2 | 96.3 | nih.gov |
| 50:50 | -46.9 | 85.1 | nih.gov |
This compound can also be copolymerized with furan-based monomers, such as 2,5-furandicarboxylic acid (FDCA), to create bio-based copolyesters. nih.gov In these copolymers, the dilinoleic diol acts as a soft segment, influencing the thermal and mechanical properties of the final material. nih.gov The copolymerization allows for the fine-tuning of properties such as crystallinity and elasticity.
Grafting and Crosslinking Reactions of this compound Derived Polymers
Polymers derived from this compound (DLA) possess unique structures that can be tailored for specific applications through grafting and crosslinking reactions. The difunctional nature of DLA, along with potential residual unsaturation, provides active sites for these modifications. Grafting involves attaching polymer chains onto the main backbone of a DLA-derived polymer, while crosslinking creates a three-dimensional network, significantly altering the material's properties.
Graft copolymerization is a common strategy to modify the surface and bulk properties of polymers. For DLA-derived polyesters or polyamides, grafting can be initiated at various points on the polymer chain. For instance, free radical polymerization can be used to graft vinyl monomers onto the DLA polymer backbone. The process often involves creating radical sites on the polymer chain, which then initiate the polymerization of a secondary monomer. This technique can be used to introduce new functionalities, such as hydrophilicity or specific chemical reactivity, to the inherently hydrophobic DLA polymer.
Crosslinking reactions are crucial for developing thermosetting materials, elastomers, and hydrogels from DLA-based polymers. These reactions can be achieved through several mechanisms:
Condensation Reactions: The terminal carboxylic acid or alcohol groups (in the case of DLA-derived polyester diols) can react with multifunctional crosslinking agents like polyols or polyisocyanates to form a network structure.
Free Radical Crosslinking: If the DLA molecule retains double bonds after its initial dimerization and subsequent polymerization, these sites of unsaturation can be exploited for crosslinking using radical initiators like peroxides.
Dynamic Crosslinking: Advanced strategies involve incorporating reversible bonds, such as disulfide linkages from monomers like α-lipoic acid, to create adaptable and self-healing networks. rsc.org The 1,2-dithiolane groups can undergo reversible ring-opening reactions, allowing the material to be reprocessed and healed. rsc.org
The extent of grafting and the density of crosslinks are critical parameters that determine the final properties of the polymer, including its mechanical strength, thermal stability, solvent resistance, and swelling behavior. For example, increasing the amount of a crosslinking agent like methylenebisacrylamide (MBA) in a graft copolymerization reaction can increase the grafting efficiency and link previously ungrafted polymer chains into the main network. mdpi.com
Table 1: Strategies for Grafting and Crosslinking DLA-Derived Polymers
| Modification Type | Method | Reagents/Initiators | Resulting Property Change |
| Grafting | Free radical graft copolymerization | Vinyl monomers (e.g., acrylic acid, styrene), Peroxide initiators | Improved surface properties, introduction of new functional groups. |
| Crosslinking | Condensation reaction | Polyols, Diisocyanates, Multifunctional acids | Formation of thermoset materials, increased mechanical strength and thermal stability. |
| Crosslinking | Free radical polymerization | Peroxides, UV initiators | Creation of elastomeric networks, improved solvent resistance. |
| Crosslinking | Dynamic covalent chemistry | Monomers with reversible bonds (e.g., 1,2-dithiolane) | Self-healing, reprocessable, and adhesive properties. rsc.org |
Advanced Derivatization Strategies for Analytical or Material Modification
Derivatization of this compound involves the chemical modification of its functional groups to alter its properties for specific analytical needs or to create new materials with advanced functionalities.
Functional Group Transformation in this compound
The primary reactive sites in this compound are its two carboxylic acid (-COOH) groups. These groups can undergo a variety of transformations common in organic chemistry to yield a range of derivatives with different chemical properties. solubilityofthings.com These transformations are fundamental for synthesizing DLA-based polymers, esters, and other specialty chemicals.
Key functional group transformations include:
Reduction to Alcohols: The carboxylic acid groups can be reduced to primary alcohols (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes. This reaction converts this compound into dilinoleic diol, a key monomer for synthesizing polyesters and polyurethanes.
Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) transforms the carboxylic acid groups into highly reactive acid chlorides (-COCl). ub.edu These intermediates are not typically isolated but are used directly to facilitate reactions that are difficult to achieve with the less reactive carboxylic acid, such as the synthesis of certain esters and amides.
Esterification: this compound readily reacts with alcohols in the presence of an acid catalyst (Fischer esterification) to form diesters. This is one of the most common reactions for DLA, producing a wide range of products used as emollients, lubricants, and plasticizers.
Amidation: The carboxylic acid groups can react with primary or secondary amines to form diamides. This reaction is often facilitated by activating the carboxylic acid first (e.g., by converting it to an acid chloride) or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). organic-synthesis.com The resulting polyamides have applications as rheology modifiers, gelling agents, and high-performance polymers.
Table 2: Common Functional Group Transformations of this compound
| Original Functional Group | Reagent(s) | Resulting Functional Group | Derivative Class |
| Carboxylic Acid (-COOH) | LiAlH₄ or BH₃∙THF | Primary Alcohol (-CH₂OH) | Diol |
| Carboxylic Acid (-COOH) | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) | Diacid Chloride |
| Carboxylic Acid (-COOH) | Alcohol (R-OH), H⁺ catalyst | Ester (-COOR) | Diester |
| Carboxylic Acid (-COOH) | Amine (R-NH₂), Coupling agent | Amide (-CONH-R) | Diamide |
Synthesis of Amphiphilic this compound Derivatives
Amphiphilic molecules contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. The long, C36 hydrocarbon body of this compound provides a substantial hydrophobic character. To create amphiphilic derivatives, hydrophilic moieties must be chemically attached to the DLA structure. This is typically achieved by reacting the carboxylic acid groups with a hydrophilic polymer or molecule.
A prevalent strategy is the covalent attachment of poly(ethylene glycol) (PEG), a highly hydrophilic and biocompatible polymer. The reaction between the carboxylic acid groups of DLA and the terminal hydroxyl groups of PEG, often through an esterification reaction, yields an ABA-type block copolymer (PEG-DLA-PEG) or a simple ester, depending on the stoichiometry. These amphiphilic structures can self-assemble in aqueous solutions to form micelles or nanoparticles, which are useful as drug delivery vehicles, emulsifiers, and surface-modifying agents. nih.govcore.ac.uk
The synthesis often involves activating the carboxylic acid groups of DLA to facilitate the reaction with PEG's hydroxyl groups. This can be done using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the DLA to its more reactive diacid chloride form.
Table 3: Examples of Amphiphilic this compound Derivatives
| Hydrophobic Moiety | Hydrophilic Moiety | Linkage Type | Synthesis Method | Potential Application |
| This compound | Poly(ethylene glycol) (PEG) | Ester | DCC coupling or acid-catalyzed esterification | Drug delivery, emulsifiers |
| This compound | Poly(acrylic acid) (PAA) | Ester | Combined ROP and RAFT polymerization mdpi.com | Pigment dispersants, stabilizers mdpi.com |
| This compound | Amino acids or small peptides | Amide | Carbodiimide coupling (EDCI/HOSu) nih.gov | Gene delivery, biomaterials researchgate.net |
Derivatization for Spectroscopic Analysis of this compound and Its Metabolites
The analysis of this compound and its metabolites by modern analytical techniques like chromatography often requires chemical derivatization. nih.gov This process modifies the analyte to improve its chemical and physical properties for separation and detection, such as increasing its volatility for gas chromatography (GC) or introducing a chromophore for UV-Visible spectroscopic detection in high-performance liquid chromatography (HPLC). researchgate.netunco.edu
For Gas Chromatography (GC) , the low volatility and high polarity of the carboxylic acid groups in DLA prevent direct analysis. The most common derivatization method is conversion to fatty acid methyl esters (FAMEs). researchgate.net This is typically achieved by heating the sample with an acid catalyst, such as boron trifluoride in methanol (B129727) (BF₃-methanol) or sulfuric acid in methanol. The resulting methyl esters are significantly more volatile and less polar, allowing them to be easily separated and analyzed by GC, often coupled with mass spectrometry (MS) for identification.
For High-Performance Liquid Chromatography (HPLC) , derivatization is employed when the analyte lacks a strong chromophore or fluorophore, making it difficult to detect using standard UV-Vis or fluorescence detectors. unco.edu To enhance detection, a labeling reagent that contains a UV-absorbing or fluorescent group is attached to the carboxylic acid functional groups. This "tagging" significantly increases the sensitivity of the analysis.
For Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization can be used to improve ionization efficiency, which enhances sensitivity. nih.gov The carboxyl group of fatty acids has inherently poor ionization efficiency. By converting it to a derivative with a permanently charged group or a group that is easily protonated (e.g., a pyridine ring), the response in the mass spectrometer can be increased by several orders of magnitude. nih.gov
Table 4: Derivatization Methods for a Spectroscopic Analysis of this compound
| Analytical Technique | Derivatization Reagent | Purpose of Derivatization | Resulting Derivative |
| Gas Chromatography (GC) | Boron trifluoride-methanol (BF₃-MeOH) | Increase volatility and thermal stability. researchgate.net | Methyl ester (FAME) |
| HPLC with UV Detection | 2-Bromomethyl-anthraquinone | Introduce a strong UV chromophore. unco.edu | Anthraquinone ester |
| HPLC with Fluorescence Detection | 9-Chloromethyl-anthracene | Introduce a fluorescent tag for high sensitivity. unco.edu | Anthracenylmethyl ester |
| LC-MS | 3-Picolylamine (3-PA) | Improve positive mode ionization efficiency. nih.gov | Picolinyl amide |
Polymer Science and Materials Applications of Dilinoleic Acid
Dilinoleic Acid as a Monomer in Biopolymer Synthesis
This compound (DLA), a dimerized fatty acid derived from the dimerization of unsaturated fatty acids like linoleic acid, serves as a valuable bio-based monomer in polymer synthesis. atamanchemicals.com Its high molecular weight, flexibility, and hydrophobicity make it a key ingredient for creating polymers with enhanced performance characteristics. atamanchemicals.comresearchgate.net
Development of Renewable Resource-Based Copolyesters Incorporating this compound
The synthesis of copolyesters from renewable resources represents a significant step towards sustainable alternatives to petroleum-based plastics. This compound is a key component in the development of these "green" polymers.
Researchers have successfully synthesized a variety of copolyesters by incorporating this compound or its diol derivative (dilinoleic diol) as a soft segment. This is often achieved through polycondensation reactions with other bio-based monomers. For instance, furan-based copolyesters have been created using dimethyl 2,5-furandicarboxylate (a renewable alternative to terephthalic acid), various α,ω-aliphatic linear diols, and dilinoleic diol. researchgate.netzut.edu.pl Similarly, copolyesters based on human metabolites have been developed using succinic acid and this compound as monomeric building blocks. cnr.itnih.gov
Enzymatic catalysis, particularly using Candida antarctica lipase (B570770) B (CAL-B), has emerged as an environmentally friendly method for synthesizing these copolyesters. researchgate.netzut.edu.plmdpi.comsciforum.net This biocatalytic approach allows for the production of multiblock copolymers under milder conditions. mdpi.comsciforum.net For example, poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) has been synthesized via a two-step enzymatic polycondensation of diethyl succinate (B1194679), 1,4-butanediol (B3395766), and dilinoleic diol. mdpi.comsciforum.netmdpi.com The resulting copolyesters exhibit a wide range of properties that can be tuned by adjusting the ratio of hard (e.g., polybutylene succinate) to soft (dilinoleic succinate) segments. cnr.itnih.govmdpi.com
Synthesis of Thermoplastic Elastomers from this compound
Thermoplastic elastomers (TPEs) are a class of copolymers that combine the processing ease of thermoplastics with the flexibility of elastomers. This compound is an excellent candidate for the soft, amorphous segments in TPEs, while crystalline polyester (B1180765) or polyamide segments typically form the hard, rigid domains. rsc.orgmdpi.com This segmented structure leads to microphase separation, which is responsible for the material's elastomeric properties without the need for chemical cross-linking. rsc.org
Several studies have focused on the synthesis of TPEs using DLA. Poly(butylene succinate)-based copolyesters containing DLA co-monomeric units are a prime example. mdpi.com In these materials, the DLA ester segments form the soft amorphous phase, and the crystallizable poly(butylene succinate) (PBS) domains constitute the hard phase. mdpi.com Another approach involves the modification of poly(ethylene terephthalate) (PET) with DLA, creating multiblock copolymers with oligo-PET as hard segments and DLA as soft segments. vot.pl The properties of these TPEs can be tailored by varying the weight ratio of the hard and soft segments. vot.pl The synthesis of these elastomers can be achieved through melt polycondensation or enzymatic catalysis. rsc.orgvot.pl
Incorporation of this compound in Polyamide Formulations
This compound is widely used in the production of polyamide resins, which are essential for high-performance adhesives, coatings, and inks. atamanchemicals.com When incorporated into polyamide formulations, DLA enhances flexibility, adhesion, and water resistance. atamanchemicals.comistanbul.edu.tr These polyamides are often used as hot-melt adhesives (HMAs). researchgate.netmaterialsciencejournal.orgijacskros.com
The synthesis of these polyamides typically involves the melt-polycondensation of this compound with various diamines, such as ethylenediamine. researchgate.netmaterialsciencejournal.orgijacskros.com The composition of the polymerized fatty acid feed, particularly the ratio of this compound to trilinoleic acid, influences the final properties of the polyamide HMA. researchgate.net For example, a higher content of bulky trimer acids can decrease crystallinity, affecting properties like melting temperature, tensile strength, and hardness. researchgate.net By carefully selecting the co-reactants and their ratios, polyamides with a wide range of properties can be produced. istanbul.edu.tr For instance, blending DLA-based polyamides with other polymers like Nylon-6 can further modify the thermal, mechanical, and adhesive properties of the final product. materialsciencejournal.org
Characterization of this compound-Based Polymers
A comprehensive understanding of the structure-property relationships in DLA-based polymers is crucial for their application. This is achieved through a combination of spectroscopic, thermal, and mechanical characterization techniques.
Spectroscopic Analysis of Polymeric Structures (NMR, FTIR)
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for confirming the chemical structure of DLA-based polymers. polyanalytik.comspecificpolymers.comnii.ac.jp
FTIR spectroscopy is used to identify characteristic functional groups. In DLA-based polyesters and polyamides, the presence of a strong absorption band corresponding to the ester or amide carbonyl (C=O) stretching vibration confirms the polymerization reaction. The spectra also show characteristic peaks for C-H stretching and bending vibrations from the long aliphatic chains of the DLA segments. nih.govresearchgate.net
NMR spectroscopy (¹H and ¹³C NMR) provides detailed information about the polymer's microstructure, including the successful incorporation of monomers, the monomer ratio in copolymers, and the blocky nature of the polymer chain. polyanalytik.comspecificpolymers.com In the ¹H NMR spectra of DLA-based copolyesters, specific signals can be assigned to the protons of the different monomer units, confirming their integration into the polymer backbone. mdpi.comsciforum.netrsc.org For example, in poly(butylene succinate-co-dilinoleic succinate), distinct signals for the methylene (B1212753) protons of 1,4-butanediol, succinate, and the aliphatic chains of dilinoleate segments are observed, allowing for the calculation of the copolymer composition. researchgate.netresearchgate.net Similarly, ¹³C NMR can distinguish between carbons in different chemical environments, providing further proof of the copolymer structure. cnr.itrsc.org
Advanced Thermal and Mechanical Characterization Techniques (DSC, TGA, DMTA, Tensile Tests)
The performance of DLA-based polymers in various applications is determined by their thermal and mechanical properties, which are evaluated using a suite of advanced techniques. mikrosam.competro-online.comtaylorandfrancis.com
Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions. For DLA-based TPEs, DSC scans typically show a low glass transition temperature (Tg) associated with the flexible DLA soft segments and a melting temperature (Tm) corresponding to the crystalline hard segments. mdpi.comsciforum.netmdpi.comvot.pl The Tg and Tm values are influenced by the weight ratio of soft to hard segments.
Thermogravimetric Analysis (TGA) assesses the thermal stability of the polymers by measuring weight loss as a function of temperature. mikrosam.competro-online.com This provides information on the onset of decomposition, which is crucial for determining the processing window of the material.
Dynamic Mechanical Thermal Analysis (DMTA) measures the viscoelastic properties (storage modulus and loss modulus) of the material as a function of temperature. mikrosam.competro-online.com For TPEs, DMTA can identify the glass transition of the soft segments (a sharp drop in storage modulus) and provides insights into the material's damping capabilities. cnr.itmdpi.com
Tensile tests are performed to evaluate the mechanical properties, such as Young's modulus (stiffness), tensile strength (the maximum stress a material can withstand), and elongation at break (ductility). researchgate.netresearchgate.net The incorporation of flexible DLA segments generally leads to a decrease in stiffness and an increase in elongation at break, creating materials that range from rigid plastics to flexible elastomers. cnr.itvot.pl
The table below summarizes typical thermal and mechanical properties for a series of human metabolite-derived copolyesters, demonstrating how the properties can be tuned. researchgate.net
| Polymer | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PES | 100.2 | 8.8 | 1.1 |
| PPS | 2.1 | 0.2 | 1.4 |
| PBS | 44.5 | 6.5 | 1.8 |
| PVC Catheter | 14.8 | 1.7 | 30.8 |
Table 1: Mechanical properties of various polyesters compared to a commercial PVC catheter. PES (polyethylene succinate), PPS (polypropylene succinate), and PBS (polybutylene succinate) show significantly higher stiffness compared to the PVC catheter. researchgate.net
The following table presents thermal data for PET/DLA copolymers with varying hard segment content, illustrating the effect of DLA on the thermal properties.
| Polymer (wt% hard segment) | Tg (°C) | Tm (°C) |
| PET/DLA 30 | -46 | 126 |
| PET/DLA 40 | -44 | 158 |
| PET/DLA 50 | -39 | 196 |
| PET/DLA 70 | 18 | 239 |
| PET/DLA 90 | 56 | 251 |
Table 2: Glass transition (Tg) and melting temperatures (Tm) of poly(ethylene terephthalate)/dilinoleic acid (PET/DLA) copolymers. As the content of the hard PET segment increases, both Tg and Tm rise significantly. vot.pl
Mechanistic Investigations Involving Dilinoleic Acid in Chemical Processes
Reaction Mechanisms in Dilinoleic Acid Synthesis
The synthesis of this compound is a complex process that can be achieved through various catalytic routes. The primary method involves the dimerization of linoleic acid, which can be facilitated by different types of catalysts, each following distinct mechanistic pathways.
The industrial production of this compound predominantly relies on the clay-catalyzed dimerization of tall oil fatty acids. olemiss.edunih.gov Montmorillonite (B579905) clay is a commonly used catalyst due to its efficiency and cost-effectiveness. sci-hub.seijacskros.com The reaction mechanism is multifaceted and involves several key steps.
The dimerization process is often described by a Diels-Alder type reaction, where a conjugated linoleic acid molecule (the diene) reacts with a mono-unsaturated fatty acid like oleic acid or another non-conjugated linoleic acid molecule (the dienophile) to form a cyclohexene (B86901) ring structure. wikipedia.orgvulcanchem.com However, for this to occur, the non-conjugated double bonds of linoleic acid must first be isomerized to a conjugated system. This isomerization is a critical step and is facilitated by the acidic sites on the clay catalyst. scielo.brscielo.br
The reaction is typically carried out at elevated temperatures, around 200-260°C, and under pressure. olemiss.eduijacskros.com Water is often added to the reaction mixture, as it can influence the catalytic activity. ijacskros.com The use of co-catalysts, such as lithium salts, can further enhance the yield and improve the color of the resulting this compound. google.com
The efficiency of the dimerization is influenced by several factors related to the catalyst, including the interlayer spacing and the surface acidity. scielo.br A higher density of Lewis acid sites on the catalyst surface has been shown to correlate with a higher yield of dimer acids. scielo.br
Table 1: Influence of Montmorillonite (MMT) Catalyst Properties on Dimer Acid Yield
| Catalyst Type | Lewis Acid Content (mmol/g) | Lewis/Brønsted Acid Ratio | Dimer Acid Yield (%) |
| Mg-MMT | 0.011 | 0.5273 | 32.69 |
| O-MMT | 0.087 | 1.2609 | 50.86 |
| T-MMT | 0.124 | 2.1368 | 68.03 |
Data sourced from a study on the effects of montmorillonite structure on the dimerization of unsaturated fatty acids. scielo.br
Enzymatic polymerization has emerged as a green and highly selective alternative for synthesizing polyesters from this compound. mdpi.com Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are effective biocatalysts for this purpose. mdpi.comumw.edu.pl These enzymes can catalyze polycondensation reactions under mild conditions, offering excellent control over the polymer structure. mdpi.comresearchgate.net
The enzymatic polymerization of this compound typically involves a two-step polycondensation process. researchgate.netnih.gov In the first step, a prepolymer or oligomer is formed at a moderate temperature under atmospheric pressure. mdpi.commdpi.com This is followed by a second step where the pressure is reduced to facilitate the removal of condensation byproducts, such as water or ethanol (B145695), driving the reaction towards the formation of a high molecular weight polymer. mdpi.com
The mechanism of lipase-catalyzed polycondensation involves the formation of an acyl-enzyme intermediate. The lipase's active site, which contains a catalytic triad (B1167595) of amino acids, activates the carboxylic acid group of the dicarboxylic acid monomer (or its ester). This activated monomer then reacts with the hydroxyl group of a diol, in this case, a dilinoleic diol, to form an ester linkage and release the enzyme. nih.govjst.go.jp This process is repeated to build the polymer chain.
The use of enzymes like CAL-B allows for high chemo-, regio-, and enantioselectivity, which can lead to polymers with well-defined structures. mdpi.com For instance, lipases can selectively catalyze the reaction between primary alcohol groups, leaving secondary alcohol groups unreacted. google.com This selectivity is advantageous when using complex monomers.
The synthesis of poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) copolymers using CAL-B has been demonstrated. mdpi.commdpi.com In this process, bio-based monomers like diethyl succinate (B1194679), 1,4-butanediol (B3395766), and a dilinoleic diol are polymerized in a solvent like diphenyl ether or in bulk. mdpi.comnih.govacs.org The resulting copolymers are segmented block copolymers with hard segments of poly(butylene succinate) and soft segments derived from this compound. mdpi.comnih.gov
Degradation Mechanisms of this compound-Containing Polymers
Polymers derived from this compound are often designed to be biodegradable, making them suitable for applications where environmental persistence is a concern. The degradation of these polymers can occur through hydrolytic and enzymatic pathways, and the specific mechanism can be influenced by the polymer's structure and the surrounding environment.
Polymers containing ester linkages, such as polyesters and copolyesters derived from this compound, are susceptible to hydrolytic degradation. vot.plsenecalearning.com This process involves the cleavage of the ester bonds by water molecules, leading to a reduction in the polymer's molecular weight and eventually mass loss. nih.govresearchgate.net
The rate of hydrolytic degradation is influenced by several factors, including the chemical structure of the polymer, its hydrophobicity, and the pH of the surrounding medium. researchgate.netresearchgate.net For instance, copolyesters of poly(ethylene terephthalate) (PET) and this compound have shown susceptibility to hydrolytic degradation, particularly at high concentrations of the flexible this compound segments. vot.pl The incorporation of the more hydrophobic this compound can, in some cases, slow down water absorption and thus the initial stages of hydrolysis. researchgate.net However, the presence of ester bonds ultimately makes the polymer chain susceptible to cleavage. senecalearning.com The degradation process can be accelerated in acidic or basic conditions. senecalearning.com
The biodegradation of this compound-containing polymers is often mediated by enzymes, particularly lipases and esterases. researchgate.netchemrxiv.org These enzymes can catalyze the hydrolysis of the ester bonds in the polymer backbone. researchgate.net The susceptibility of a polymer to enzymatic attack depends on its chemical structure, crystallinity, and morphology.
Studies on poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) copolymers have shown that they can be degraded by lipase from Pseudomonas cepacia. chemrxiv.orgmdpi.com The degradation process was monitored by measuring mass loss and observing changes in the chemical structure and surface morphology. chemrxiv.org It was found that copolymers with a higher content of the hard poly(butylene succinate) segments (PBS-DLS 70:30) exhibited a greater mass loss compared to those with a higher content of the soft this compound segments (PBS-DLS 50:50) in the form of fibrous membranes. chemrxiv.org This suggests that the accessibility of the ester bonds to the enzyme plays a crucial role.
The enzymatic degradation of furan-based copolymers containing this compound has also been investigated. umw.edu.pl Changes in molecular weight and an increase in the dispersity index after exposure to lipase indicated that the enzyme was targeting the amorphous regions of the polymer, specifically the soft segments derived from dilinoleic furanoate. umw.edu.pl
The degradation of polymers can proceed through two primary mechanisms: surface erosion, where the loss of material is confined to the surface of the polymer, and bulk degradation, where degradation occurs throughout the entire volume of the material. taylorandfrancis.com
For many this compound-containing copolymers, evidence points towards a surface erosion mechanism, especially in the context of enzymatic degradation. mdpi.comnih.govumw.edu.pl In studies of poly(butylene succinate)-based copolyesters containing this compound, microscopic analysis revealed increased surface roughness and the formation of microcracks after biodegradation in soil, while the bulk structure remained largely intact. mdpi.comnih.govresearchgate.net This is supported by thermal analysis, which showed no significant changes in the thermal degradation behavior of the bulk polymer matrix. mdpi.com
Similarly, enzymatic degradation studies on these copolymers using lipase have shown changes in surface morphology consistent with surface erosion. chemrxiv.orgumw.edu.pl The degradation process is often initiated on the surface where the enzyme can access the polymer chains. mdpi.com In contrast, hydrolytic degradation of some polyesters can be a bulk process, where water molecules diffuse into the polymer matrix. nih.govmdpi.com However, for highly hydrophobic polymers based on this compound, the slow diffusion of water can also lead to a degradation profile that is more characteristic of surface erosion. researchgate.net
Advanced Analytical Characterization Methodologies for Dilinoleic Acid
Chromatographic Separation Techniques
Chromatographic methods are fundamental in separating dilinoleic acid from complex mixtures and determining the molecular weight of its polymeric derivatives.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of fatty acids, including this compound. hplc.eu While gas chromatography (GC) is also widely used, HPLC offers distinct advantages, particularly in the separation of geometric isomers. hplc.eu For complex mixtures of fatty acids, a combination of both HPLC and GC can provide a more complete profile. hplc.eu
Several HPLC methods have been developed for the analysis of conjugated linoleic acid (CLA) isomers, which are structurally related to this compound. One method utilizes a binary gradient elution system with photodiode array detection (DAD) at 234.5 nm for underivatized CLA. researchgate.net This approach allows for the clear separation of CLA isomers from other components in biological samples like milk and intestinal digesta. researchgate.net Another technique involves silver-ion HPLC (Ag+-HPLC), which effectively separates CLA isomers based on the configuration of their double bonds. nih.govnih.gov This method has been successfully used to separate complex mixtures of CLA isomers found in commercial products and biological specimens. nih.gov
Challenges in HPLC analysis include the separation of geometric (cis/trans) and positional isomers, which often have similar properties. hplc.eu Specialized columns, such as those with silver-ion impregnation or high molecular-shape selectivity, can overcome these challenges. hplc.eunih.gov
Table 1: HPLC Methods for Fatty Acid Analysis
| Method | Stationary Phase | Mobile Phase | Detection | Application |
| Reversed-Phase HPLC | C18 | Acetonitrile/water or Methanol (B129727)/water gradients | UV, Refractive Index (RI) | General fatty acid separation |
| Silver-Ion HPLC (Ag+-HPLC) | Silver-ion impregnated silica (B1680970) | Acetonitrile in hexane (B92381) | UV (234 nm) | Separation of geometric and positional isomers of conjugated linoleic acid |
| HPLC with DAD | Not specified | Binary gradient | Photodiode Array (234.5 nm) | Analysis of underivatized conjugated linoleic acid isomers |
This table summarizes various HPLC methods used for the analysis of fatty acids, including those structurally similar to this compound.
Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Determination
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable tool for determining the molecular weight and molecular weight distribution (MWD) of polymers derived from this compound. paint.orgresearchgate.net This technique separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. paint.orgpaint.org
SEC is crucial for optimizing the design of polymers for specific applications, as their end-use properties are highly dependent on their molecular weight. paint.org The development of high-efficiency columns has significantly improved resolution, particularly for low-molecular-weight polymers and oligomers. paint.org
The separation mechanism in SEC relies on the differential partitioning of polymer molecules between the mobile phase and the pores of the column packing material. paint.org The choice of solvent and column packing is critical for achieving effective separation. For many polymers, a calibration curve generated using standards of a known molecular weight, such as polystyrene, is used to determine the molecular weight of the sample. paint.org
Spectroscopic Identification and Quantification
Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of this compound and its polymers. researchgate.net Both ¹H NMR and ¹³C NMR are employed to identify the various structural isomers and confirm the linkage patterns in dimers and polymers. researchgate.netrsc.org
In the analysis of polymers containing this compound, NMR helps to confirm the incorporation of the this compound monomer into the polymer chain and to characterize the resulting structure. researchgate.netresearchgate.net For example, in poly(butylene succinate-co-dilinoleic succinate) copolymers, ¹H NMR and ¹³C NMR have been used to identify the signals corresponding to the different segments of the polymer. rsc.org Specific chemical shifts in the NMR spectrum can be assigned to the various protons and carbons in the molecule, providing a detailed map of its structure. rsc.orgbmrb.io
Table 2: Characteristic NMR Chemical Shifts for a Dilinoleic Diol (a precursor to this compound derivatives)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons (-CH₃) | 0.83-0.87 | 14.15 |
| Methylene (B1212753) Protons (-CH₂-) | 1.26 | 29.39-29.72 |
| Methylene attached to -OH | 3.63 | 63.02 |
| Hydroxyl Protons (-OH) | 1.70 (exchangeable with D₂O) | - |
This table presents typical NMR chemical shift ranges for a dilinoleic diol, a derivative of this compound, based on published data. rsc.org These values can be used to identify the presence of these functional groups in related compounds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. quora.com For this compound, FTIR is used to confirm the presence of key functional groups such as the carboxylic acid group and any remaining double bonds. google.com
The FTIR spectrum of this compound typically shows a strong absorption band around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in the carboxylic acid group. google.com Absorptions corresponding to the C-O stretching and O-H stretching of the carboxylic acid are also present. The region around 3000 cm⁻¹ can provide information about the C-H stretching of both saturated and unsaturated carbons.
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight of this compound and identifying its various structural isomers. udayton.edu
Liquid chromatography-mass spectrometry (LC-MS) is a particularly powerful combination for the analysis of complex mixtures containing this compound. google.comspectroscopyonline.com LC separates the different components of the mixture, which are then introduced into the mass spectrometer for identification. spectroscopyonline.com This technique is especially useful for analyzing this compound in complex matrices like jet fuels, where it is used as a corrosion inhibitor and lubricity improver. udayton.edugoogle.com
The high molecular weight of this compound makes it distinguishable from many other components in such mixtures. udayton.edugoogle.com Electrospray ionization (ESI) is a soft ionization technique often used in the LC-MS analysis of this compound, as it minimizes fragmentation and allows for the determination of the molecular weight of the intact molecule. udayton.educhromatographyonline.com The resulting mass spectrum can reveal a distribution of molecular weights corresponding to the different acyclic, monocyclic, and bicyclic structures of this compound that can be formed during its synthesis. udayton.eduspectroscopyonline.com
Thermal and Mechanical Analytical Methods
Advanced thermal and mechanical analytical techniques are crucial for characterizing the properties of materials derived from this compound. These methods provide valuable insights into the thermal transitions, stability, and viscoelastic behavior of polymers and copolymers incorporating this unique C36 dimer dicarboxylic acid. Such analyses are fundamental to understanding structure-property relationships and tailoring materials for specific applications.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of polymers as a function of temperature. atamankimya.comfiveable.mechemrxiv.org By measuring the difference in heat flow between a sample and a reference, DSC can identify key transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). atamanchemicals.commdpi.com This information is vital for understanding the impact of this compound on the thermal behavior of the resulting polymers.
In studies of copolyesters containing this compound, DSC analysis reveals the effect of the long, flexible C36 chain on the polymer's thermal properties. For instance, in poly(butylene succinate)-co-(dilinoleic succinate) (PBS-DLS) copolymers, the introduction of dilinoleic succinate (B1194679) (DLS) soft segments leads to a decrease in the glass transition temperature as the DLS content increases. mdpi.com This is attributed to the increased amorphous phase and molecular mobility provided by the bulky this compound moiety. mdpi.com Similarly, in poly(ethylene terephthalate)/dilinoleic acid (PET/DLA) copolymers, DSC has been used to observe changes in melting and crystallization behavior with varying content of this compound segments. researchgate.net
Research on furan-based copolyesters, such as poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF), also utilizes DSC to characterize thermal transitions. chemrxiv.org The DSC thermograms of these materials can show distinct glass transitions and melting points, which are critical for determining their processing and end-use temperatures. chemrxiv.org
Table 1: DSC Data for Poly(butylene succinate)-co-(dilinoleic succinate) (PBS-DLS) Copolymers
| Copolymer Composition (PBS/DLS wt%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |
|---|---|---|---|
| 100/0 | -32 | 114 | 75 |
| 90/10 | -44 | 105 | 60 |
| 70/30 | -45 | 102 | 55 |
| 50/50 | -47 | 98 | 48 |
Data sourced from studies on enzymatically synthesized PBS-DLS copolymers. The values represent the general trend observed. mdpi.comnih.gov
Thermogravimetric Analysis (TGA) for Thermal Stability
The analysis of poly(butylene succinate) copolyesters containing this compound (PBS-DLA) and their composites with wood flour also employs TGA to monitor thermal degradation. researchgate.netmdpi.com These studies show that the polymer matrix remains thermally stable, and the degradation profiles can be used to understand the effects of additives and biodegradation processes. researchgate.netmdpi.com
Table 2: TGA Data for Dimer Acid-Based Waterborne Polyurethanes (WPUs)
| Dimer Acid Content (wt%) | Temperature at 5% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |
|---|---|---|
| 0 | 310 | 384 |
| 10 | 325 | 420 |
| 20 | 330 | 435 |
| 40 | 340 | 443 |
Data represents findings from studies on WPUs derived from polyester (B1180765) polyols containing dimer fatty acids. researchgate.net
Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties
Dynamic Mechanical Thermal Analysis (DMTA) is a highly sensitive technique used to characterize the viscoelastic properties of materials as a function of temperature and frequency. researchgate.netsealseastern.com By applying an oscillating force to a sample and measuring the resulting displacement, DMTA provides information on the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response. umw.edu.plbisleyinternational.com The ratio of the loss modulus to the storage modulus gives the damping factor, tan δ, which is often used to identify the glass transition temperature (Tg). umw.edu.pl
For polymers incorporating this compound, DMTA is invaluable for understanding their thermomechanical behavior. In furan-based copolymers containing dilinoleic furanoate, DMTA measurements show a stable, high storage modulus below the glass transition temperature, indicating a rigid, glassy state. umw.edu.pl As the temperature increases through the glass transition, a significant drop in the storage modulus is observed, signifying the onset of molecular mobility. umw.edu.plbisleyinternational.com
Similarly, in studies of poly(butylene adipate)-co-(dilinoleic adipate) (PBA-DLA) copolymers, DMTA is used to determine the viscoelastic properties and the glass transition temperature, which appears as a peak in the tan δ curve. acs.org The storage modulus of these materials remains constant at temperatures below Tg and then decreases as the material passes through this transition. acs.org Research on human metabolite-derived copolymers using this compound also employed DMTA to characterize the thermomechanical properties, determining the storage and loss shear moduli over a wide temperature range. cnr.it
Table 3: DMTA Data for this compound-Based Copolyesters
| Polymer System | Storage Modulus (E') at 25°C (MPa) | Glass Transition Temperature (Tg from tan δ peak) (°C) |
|---|---|---|
| PDF-DLF (70/30) | ~1200 | ~5 |
| PBA-DLA_B (70/30) | ~150 | -42 |
| PBA-DLA_S (70/30) | ~180 | -47 |
| PBS-DLA (70/30) | ~200 | -45 |
Data compiled from various studies on copolymers containing this compound or its derivatives. PDF-DLF: poly(decamethylene furanoate)-co-(dilinoleic furanoate); PBA-DLA_B: poly(butylene adipate)-co-(dilinoleic adipate) synthesized in bulk; PBA-DLA_S: poly(butylene adipate)-co-(dilinoleic adipate) synthesized in solution; PBS-DLA: poly(butylene succinate)-co-(dilinoleic adipate). umw.edu.placs.orgmdpi.com
Table of Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DLA |
| Poly(butylene succinate) | PBS |
| Poly(butylene succinate)-co-(dilinoleic succinate) | PBS-DLS |
| Poly(ethylene terephthalate) | PET |
| Poly(decamethylene furanoate)-co-(dilinoleic furanoate) | PDF-DLF |
| Waterborne Polyurethane | WPU |
| Poly(butylene adipate)-co-(dilinoleic adipate) | PBA-DLA |
| Dilinoleic succinate | DLS |
| Dilinoleic diol | DLD |
| Succinic acid | - |
| Adipic acid | - |
| 1,4-Butanediol (B3395766) | BDO |
| Diethyl Adipate | DA |
| Dimethyl 2,5-furandicarboxylate | DMFDCA |
| α,ω-aliphatic linear diols | α,ω-ALD |
| Ethylene Glycol | EG |
| 1,3-Propanediol | PD |
| Titanium tetraisopropoxide | TTiPO |
| Poly(lactic acid) | PLA |
| Poly(vinyl chloride) | PVC |
| Poly(lactic-co-glycolic acid) | PLGA |
| Polycaprolactone | PCL |
| Ethylenediamine | - |
| Oleic acid | - |
| Acetic acid | - |
Computational Chemistry Applications in Dilinoleic Acid Research
Molecular Modeling of Dilinoleic Acid and Its Interactionsresearchgate.netnumberanalytics.com
Molecular modeling encompasses a range of computer-based techniques used to represent and simulate the behavior of molecular systems. llu.lv For a large and flexible molecule like this compound, which consists of two fatty acid chains linked together, molecular modeling is crucial for exploring its three-dimensional structure and how it interacts with other molecules or aggregates to form polymers. Methods like molecular dynamics (MD) simulations can track the movements of atoms over time, providing a dynamic picture of the molecule's behavior and its interactions within various environments, such as in a polymer matrix or at an interface. llu.lvacs.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org The long aliphatic chains of this compound allow for a vast number of possible conformations. These different arrangements are not all equal in energy; some are more stable than others. libretexts.orglibretexts.org
The primary conformations of interest along the C-C single bonds of the aliphatic chains are the staggered and eclipsed forms. libretexts.orgpharmacy180.com
Staggered Conformations: These are energy minima where the atoms or groups on adjacent carbons are as far apart as possible. They include the lower-energy anti conformation (substituents at 180°) and the slightly higher-energy gauche conformation (substituents at 60°). libretexts.orgpharmacy180.com
Eclipsed Conformations: These represent energy maxima where atoms or groups on adjacent carbons are aligned, leading to repulsive interactions (torsional strain). libretexts.orgpharmacy180.com
Table 1: Energetic Comparison of Basic Conformations in Aliphatic Chains This interactive table illustrates the relative energy differences between the fundamental rotational isomers found in the hydrocarbon chains of molecules like this compound.
| Conformation | Dihedral Angle | Relative Energy (kcal/mol) | Stability | Description |
| Anti | 180° | 0 | Most Stable | Substituents are furthest apart, minimizing steric hindrance. |
| Gauche | 60° | ~0.9 | Stable | Substituents are close but not eclipsed, representing a local energy minimum. |
| Eclipsed | 120° | ~3.6 | Unstable | A high-energy state where substituents pass by each other during rotation. |
| Fully Eclipsed | 0° | ~5.0 | Least Stable | Substituents are directly aligned, maximizing torsional and steric strain. |
Simulating polymerization processes provides insight into how monomers like this compound combine to form long polymer chains. shef.ac.uk These simulations can model various types of polymerization, including the step-growth polycondensation reactions typically used to create this compound-based polyesters and copolyesters. researchgate.netmdpi.com Computational models can quantify the relationship between reaction conditions (like temperature and monomer concentration) and the resulting polymer structure, such as molecular weight distribution, composition, and branching. advancedsciencenews.com
For copolymers such as poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS) or PET/DLA, simulations can help predict how the bulky, flexible this compound segments will be incorporated into the polymer backbone alongside other monomers. mdpi.comresearchgate.net Techniques like Monte Carlo and molecular dynamics simulations are used to model the chain-growth process, predict the final polymer architecture, and understand the phase separation between the "soft" this compound segments and "hard" segments (like poly(butylene succinate) or oligo-PET). shef.ac.ukresearchgate.netvot.pl
Quantum Chemical Calculations for this compound Structure and Reactivityresearchgate.netnumberanalytics.com
Quantum chemical calculations are used to solve the Schrödinger equation for a molecular system, providing detailed information about electronic structure and reactivity. scienceopen.comwikipedia.org These methods are fundamental for understanding the chemical behavior of this compound at the atomic level. mdpi.com By calculating properties like orbital energies and electron distribution, researchers can predict which parts of the molecule are most likely to participate in chemical reactions. rsc.orgrsdjournal.org
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.govscirp.org DFT provides a favorable balance between computational cost and accuracy, making it suitable for molecules the size of this compound. nrel.gov
DFT studies can be applied to this compound to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure with high precision.
Calculate Electronic Properties: Compute parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. riken.jp A smaller gap suggests the molecule is more reactive.
Analyze Charge Distribution: Methods like Mulliken population analysis can reveal the partial charges on each atom, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. orientjchem.org This is crucial for predicting how this compound will react with other monomers during polymerization. For example, the carboxylic acid groups are expected to be primary reaction sites. A study on the conversion of the related linoleic acid has successfully used DFT to investigate reaction mechanisms. researchgate.net
Table 2: Key Parameters from DFT Analysis and Their Significance for Reactivity This interactive table outlines important electronic properties that can be calculated for this compound using DFT and explains their role in predicting chemical behavior.
| DFT Parameter | Symbol | Significance in Chemical Reactivity |
| Total Energy | E_total | Indicates the overall stability of a given molecular conformation. Lower energy implies higher stability. |
| Highest Occupied Molecular Orbital Energy | E_HOMO | Represents the ability to donate electrons. Higher energy indicates a better electron donor (more nucleophilic). |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Represents the ability to accept electrons. Lower energy indicates a better electron acceptor (more electrophilic). |
| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. |
| Mulliken Atomic Charges | q | Describes the partial charge distribution across the molecule, identifying potential sites for nucleophilic or electrophilic attack. |
| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution that visually identifies electron-rich (red) and electron-poor (blue) regions, predicting sites for intermolecular interactions. orientjchem.org |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using experimental data or empirical parameters. wikipedia.orgtaylorandfrancis.com These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. numberanalytics.comwikipedia.org
For a system as large as this compound, full ab initio calculations are very resource-intensive. However, they are invaluable for:
Benchmarking: Providing highly accurate energy and property calculations for smaller fragments of the this compound molecule or its simpler isomers. These results can be used to validate and calibrate more computationally efficient methods like DFT.
Investigating Specific Interactions: Analyzing complex electronic phenomena, such as van der Waals interactions or the precise nature of bonding in the cyclic portions of some this compound isomers, where DFT might be less reliable. researchgate.netresearchgate.net
Calculating Dimerization Energies: Accurately determining the energy involved in the formation of dimers, which is the fundamental process in creating this compound from linoleic acid. researchgate.netresearchgate.net
Prediction of Material Properties of this compound Copolymersnumberanalytics.com
A major goal of computational chemistry in polymer science is to predict the macroscopic properties of a material based on its molecular structure. nsf.gov For copolymers containing this compound, computational models can establish a quantitative structure-property relationship (QSPR). This allows researchers to forecast how changes in the copolymer's composition, such as the weight ratio of soft (this compound) to hard segments, will affect its physical characteristics. vot.pl
Experimental studies on copolymers like PET/DLA and PBS-DLS have shown that their thermal and mechanical properties can be systematically controlled by adjusting the monomer ratio. mdpi.comvot.plvot.pl For instance, increasing the content of the amorphous, flexible this compound segments generally leads to a lower melting temperature (T_m), lower crystallinity, and a lower glass transition temperature (T_g), resulting in a more flexible and elastomeric material. mdpi.comvot.pl
Computational models, increasingly incorporating machine learning algorithms, can be trained on this type of experimental data. researchgate.netnsf.gov Once trained, these models can rapidly predict properties for new, unsynthesized copolymer compositions, accelerating the design of materials with specific, targeted characteristics for various applications. nsf.gov
Table 3: Influence of this compound Content on Properties of Copolymers (Illustrative Data) This interactive table summarizes typical trends observed in this compound-based copolymers, which form the basis for developing predictive computational models. Data is conceptualized from findings for PET/DLA and PBS-DLS systems. mdpi.comvot.pl
| Property | Low this compound Content | High this compound Content | Predicted Outcome of Increasing DLA |
| Hardness (Shore D) | Higher | Lower | Material becomes softer |
| Crystallinity (%) | Higher | Lower | Material becomes more amorphous |
| Melting Temperature (T_m) | Higher | Lower | Requires less heat to melt |
| Glass Transition Temp (T_g) | Higher | Lower | Becomes flexible at lower temperatures |
| Elongation at Break (%) | Lower | Higher | Material becomes more elastic and stretchable |
| Tensile Strength (MPa) | Higher | Lower | Material becomes less resistant to breaking under tension |
In Silico Design of this compound-Based Materials
In silico design refers to the use of computational methods to design molecules, materials, and biological entities entirely on a computer. This approach enables the rapid screening of numerous potential chemical structures to identify candidates with specific, targeted functionalities. For this compound-based materials, such as copolyesters or polyamides, in silico design focuses on predicting how the unique, bulky, and flexible structure of the DLA monomer will influence the final properties of the polymer.
The design process often employs a multi-scale modeling approach:
Quantum Mechanics (QM): At the most fundamental level, QM methods are used to study the electronic structure of the DLA monomer and its reactivity. mdpi.com These calculations can predict the energetics of polymerization reactions, helping to understand how DLA will copolymerize with other monomers, such as 1,4-butanediol (B3395766) or succinic acid, to form polyesters like poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS). mdpi.commdpi.com By modeling the transition states of the reaction, researchers can gain insight into reaction kinetics, which is crucial for designing efficient synthesis routes, whether through traditional chemical catalysis or enzymatic pathways. mdpi.commdpi.com
Molecular Dynamics (MD): Once the basic connectivity of the polymer is understood, molecular dynamics simulations are used to predict the bulk properties of the resulting material. mdpi.com MD simulations model the movement of atoms and molecules over time, allowing researchers to observe how polymer chains pack together and respond to external stimuli. researchgate.net For DLA-based copolymers, MD is critical for predicting:
Morphology: DLA is often used as a "soft segment" in copolymers, while monomers like butylene succinate (B1194679) form crystalline "hard segments". mdpi.com MD simulations can predict how these segments will phase-separate, which is key to the material's elastomeric or thermoplastic properties.
Mechanical Properties: By simulating stress-strain tests, MD can estimate mechanical properties like Young's modulus, tensile strength, and elongation at break. This allows for the design of materials with specific flexibility or rigidity.
Thermal Properties: Simulations can predict key thermal transitions, such as the glass transition temperature (T_g) and melting temperature (T_m), which define the operational temperature range of the material.
Interaction with Other Molecules: For applications like drug delivery, MD simulations can calculate the interaction energy between a DLA-based polymer and a drug molecule, helping to design effective nanocarriers. mdpi.comnih.gov
Through this in silico process, a vast chemical space can be explored. For instance, to design a new biodegradable DLA-based polyester (B1180765) for packaging applications, a computational workflow could screen various diol co-monomers, predicting the mechanical strength, flexibility, and thermal stability of each resulting copolymer to find the optimal formulation before proceeding with costly and time-consuming experimental synthesis. energy.gov
Correlating Computational Models with Experimental Data for this compound Polymers
The ultimate test of any computational model is its ability to accurately predict real-world phenomena. Therefore, a critical step in computational materials science is the correlation and validation of in silico predictions with experimental data. researchgate.net This iterative process not only validates the computational model but also provides deeper physical insights into the experimental observations.
For this compound polymers, this involves a direct comparison between properties predicted by simulations and those measured in the laboratory:
Model Development: An atomistic model of a DLA-based copolymer, such as a PET/DLA copolymer, is constructed. vot.pl The parameters governing the interactions between atoms (the "force field") are carefully selected.
Simulation: MD simulations are run to predict properties such as the stress-strain curve, thermal transitions (T_g and T_m), and the degree of crystallinity. researchgate.net
Experimental Synthesis & Characterization: The exact copolymer that was modeled is synthesized in the lab. Its properties are then characterized using a suite of analytical techniques.
Correlation and Refinement: The computational results are compared with the experimental data. Discrepancies between the two are used to refine the computational model and force field, improving its predictive accuracy for future designs.
The table below outlines the key properties of DLA-based polymers and the corresponding computational and experimental techniques used for their determination and correlation.
| Material Property | Computational Method & Predicted Parameter | Experimental Validation Technique |
|---|---|---|
| Thermal Properties | MD Simulation: Predicts Glass Transition (Tg), Melting (Tm), and Decomposition (Td) temperatures from atomic motion and energy changes. | Differential Scanning Calorimetry (DSC) for Tg and Tm; Thermogravimetric Analysis (TGA) for Td. mdpi.commdpi.com |
| Mechanical Properties | MD Simulation: Generates stress-strain curves to predict Elastic Modulus, Tensile Strength, and Elongation at Break. | Tensile testing using an extensometer; Dynamic Mechanical Thermal Analysis (DMTA). mdpi.com |
| Structural Properties | MD Simulation & QM: Predicts degree of crystallinity from chain packing analysis; predicts segmental distribution (blockiness) based on reaction kinetics. | X-ray Diffraction (XRD) for crystallinity and crystal structure; Nuclear Magnetic Resonance (1H and 13C NMR) for chemical structure and blockiness. mdpi.com |
| Morphology | MD Simulation: Visualizes and quantifies the phase separation of hard and soft segments using radial distribution functions. | Microscopy techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), or Digital Holographic Microscopy (DHM). mdpi.com |
| Solubility/Interaction | MD Simulation: Calculates Flory-Huggins interaction parameters or binding free energy to predict solubility in solvents or interaction with other molecules. | Solution viscometry; measurement of hydrodynamic radii. researchgate.net |
For example, a study on poly(butylene succinate-co-dilinoleic succinate) copolymers found that materials synthesized with an enzymatic catalyst (Candida Antarctica lipase (B570770) B) exhibited a more blocky structure and higher crystallinity compared to those made with a traditional chemical catalyst. mdpi.com MD simulations could be employed to model both scenarios, correlating the simulated degree of crystallinity and segmental arrangement with the experimental data obtained from DSC and XRD. Such a correlation would confirm the structural hypothesis and provide a molecular-level explanation for the observed differences in material properties. mdpi.com This synergy between computation and experiment is crucial for advancing the rational design of DLA-based polymers for specialized applications.
Sustainable Chemistry Aspects of Dilinoleic Acid Research
Bio-based Monomers and Feedstocks for Dilinoleic Acid Production
The production of this compound is intrinsically linked to renewable resources, primarily vegetable oils. These oils provide the precursor fatty acids, such as oleic and linoleic acids, which are then subjected to a dimerization process.
The foundation of this compound's sustainable profile lies in its origin from renewable feedstocks. nih.govresearchgate.netresearchgate.networdpress.com Vegetable oils, such as those from corn, soy, castor, and rapeseed, are primary sources for the fatty acids needed for this compound synthesis. polymerexpert.biz This reliance on agricultural products positions this compound as a bio-based alternative to petroleum-derived chemicals. ieabioenergy.com
The synthesis of this compound involves the dimerization of unsaturated fatty acids, a process that can be achieved through various catalytic methods. Research has focused on developing greener synthesis routes, including the use of biocatalysts like Candida antarctica lipase (B570770) B (CAL-B). mdpi.comresearchgate.net Enzymatic catalysis offers a more sustainable alternative to traditional chemical methods, often operating under milder conditions and reducing energy consumption and CO2 emissions. mdpi.comresearchgate.net For instance, the two-stage enzymatic polycondensation of diethyl succinate (B1194679), 1,4-butanediol (B3395766), and dimer linoleic diol using CAL-B has been shown to produce a "green" copolyester, poly(butylene succinate-co-dilinoleic succinate) (PBS-DLS). mdpi.comresearchgate.net
The use of human metabolites, specifically succinic and dilinoleic acids, as monomeric building blocks represents a novel approach to creating renewable and biocompatible copolyesters. nih.gov This strategy underscores the potential for designing polymers with inherent biodegradability and biocompatibility. nih.gov
The following table summarizes various renewable feedstocks used in the production of bio-based chemicals, including those relevant to this compound synthesis.
| Feedstock Category | Specific Examples | Relevant Bio-based Products |
| Lipids (Oils) | Corn, soy, castor, rapeseed (canola), palm, olive, almond, coconut, eucalyptus, cashew nut, algae | Bio-based polyols, epoxidized soybean oil, This compound |
| Carbohydrates | Glucose (from sugar cane, sugar beets, corn), Starch (from sugar cane, sugar beets, corn) | Bioethanol, polylactic acid (PLA) |
| Lignocellulosic Biomass | Sawdust, bark, forestry droppings, by-products from pulp/paper mills | Bio-polyols, various platform chemicals |
| Microbial Sources | Xanthomonas campestris (produces Xanthan gum), Agrobacterium biobar (produces Curdlan) | Microbial polyesters (e.g., Polyhydroxyalkanoates) |
| Animal-based Sources | Chitin (from crustaceans, insects), Hyaluronic acid | Chitosan, various biomedical materials |
This table is based on information from various sources discussing biobased feedstocks. polymerexpert.bizmdpi.comupv.escelignis.com
A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. chaincraft.comcorbion.com For this compound, an LCA would consider the environmental footprint of cultivating the source crops, extracting the vegetable oils, the chemical or enzymatic dimerization process, and subsequent purification steps.
While specific, comprehensive LCAs for this compound are not widely published, the principles of LCA can be applied to understand the potential environmental hotspots. Key factors in the LCA of fatty acid production include:
Processing: Energy consumption during oil extraction and chemical synthesis is a major contributor to the carbon footprint. d-nb.info The use of green electricity and efficient processing technologies can mitigate this impact. chaincraft.com
LCAs of similar bio-based products, such as total fatty acids from microalgae, have shown that energy demand during operation, infrastructure, and nutrient requirements are the main drivers of environmental impact. d-nb.info These studies also highlight that utilizing renewable energy and recycling nutrients can lead to significant reductions in environmental impacts, including global warming potential. d-nb.info
Environmental Impact of this compound and Its Derivatives
The environmental impact of this compound extends beyond its production to the use and end-of-life of its derivatives, particularly polymers. The focus here is on biodegradability, design for degradation, and waste reduction.
This compound is often incorporated into polymers like poly(butylene succinate) (PBS) to create copolyesters with enhanced flexibility and elastomeric properties. researchgate.netmdpi.comnih.gov The biodegradability of these materials is a key area of research.
Studies have shown that copolyesters containing this compound are susceptible to biodegradation. lodz.pllodz.pl For example, aliphatic copolyesters of succinic acid and this compound have demonstrated mass loss in biodegradation tests, with higher losses observed for copolymers with lower crystallinity. lodz.pllodz.pl
In a study on poly(butylene succinate-co-dilinoleic acid) (PBS-DLA) composites with wood flour, biodegradation was observed in soil conditions. researchgate.netmdpi.comnih.gov The degradation manifested as increased surface roughness and the formation of microcracks, indicating a surface erosion mechanism. researchgate.netmdpi.comnih.gov While the unfilled PBS-DLA copolymer showed a relatively slow degradation rate, with only a 2% mass loss after three months, the presence of wood flour accelerated the process. mdpi.com This suggests that the biodegradability of these composites can be tailored by adjusting the formulation.
The table below presents findings from a biodegradation study of PBS-DLA composites in soil.
| Material | Weight Fraction of Wood Flour (%) | Mass Loss after 3 Months (%) | Observations |
| PBS-DLA | 0 | 2 | Slowest degradation rate |
| PBS-DLA/WF | 10 | >2 | Increased surface roughness |
| PBS-DLA/WF | 20 | Highest decline in mechanical properties | Pronounced microcrack formation |
| PBS-DLA/WF | 30 | >2 | Surface erosion |
| PBS-DLA/WF | 40 | >2 | Significant surface biodegradation |
This table is based on data from a study on the biodegradation of PBS-DLA composites. researchgate.netmdpi.com
The principle of "Design for Degradation" involves creating chemical products that break down into harmless substances after their intended use. wordpress.comnumberanalytics.comreagent.co.uk this compound, with its bio-based origin and susceptibility to biodegradation, is a valuable component in designing polymers for a circular economy. tcocertified.comefpia.eueurolysine.com
By incorporating this compound into polymer backbones, it is possible to introduce segments that are more readily attacked by microbes, facilitating the degradation process. mdpi.comnih.gov The structure of this compound, with its long aliphatic chains, can influence the morphology and crystallinity of the resulting polymer, which in turn affects its degradation behavior. lodz.pllodz.pl
Circularity in the context of this compound applications also involves considering the entire life cycle of the product. This includes designing for durability and repair, as well as for end-of-life options like composting or recycling. tcocertified.com The development of bio-based and biodegradable materials from this compound contributes to a more sustainable model where resources are kept in use for as long as possible. tcocertified.comefpia.eu
Minimizing waste is a core principle of green chemistry. northwestern.edulumenlearning.comethz.ch In the context of this compound chemistry, this involves optimizing synthesis and processing steps to reduce the formation of unwanted by-products and the use of hazardous solvents.
The use of enzymatic catalysts, as mentioned earlier, is one strategy to improve the efficiency and reduce the environmental impact of polymerization reactions involving this compound derivatives. mdpi.comchemrxiv.org Biocatalysis can lead to higher selectivity and reduce the need for harsh reaction conditions and toxic catalysts. nih.gov
Furthermore, research into solvent-free or "in-bulk" polymerization methods for producing this compound-based copolyesters is underway. chemrxiv.org These approaches aim to eliminate the use of organic solvents, thereby reducing waste and potential environmental contamination. chemrxiv.org For example, a study on the enzymatic synthesis of poly(butylene adipate)-co-(dilinoleic adipate) compared the reaction in diphenyl ether to a bulk polymerization, assessing the impact on environmental factors and product characteristics. chemrxiv.org
Efforts to reduce waste also include the development of efficient extraction and purification methods for this compound that minimize the use of hazardous materials. google.com
Future Research Directions for Dilinoleic Acid
Exploration of Novel Synthesis Pathways for Dilinoleic Acid
The conventional synthesis of this compound involves the clay-catalyzed dimerization of linoleic acid, which yields a mixture of acyclic, monocyclic, and bicyclic structures. spectroscopyonline.com While effective, this method presents challenges in controlling the isomer distribution and can require significant energy input. Future research will likely focus on developing more selective and sustainable synthesis routes.
Key research areas include:
Enzymatic Catalysis: The use of enzymes, such as lipases, offers a green alternative to traditional chemical catalysts. mdpi.com Research into novel biocatalysts could lead to higher yields and greater control over the specific isomers of this compound produced. For instance, studies have shown that Candida antarctica lipase (B570770) B (CAL-B) can be employed to produce high molecular weight copolyesters, though its specificity for long-chain monomers like dilinoleic diol can be a limitation. mdpi.com Further exploration of different enzymes and reaction conditions is warranted.
Mechanochemical Methods: Solvent-free synthesis using mechanochemical methods, such as ball milling, is an emerging area in green chemistry. mdpi.com Investigating the application of these techniques to the dimerization of linoleic acid could significantly reduce solvent waste and energy consumption.
Advanced Catalytic Systems: The development of new heterogeneous catalysts could offer improved selectivity and reusability compared to traditional clay catalysts. Research could focus on designing catalysts with specific pore structures and active sites to favor the formation of desired this compound isomers.
A comparative look at potential synthesis pathways is presented below:
| Synthesis Pathway | Advantages | Research Focus |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Discovery of novel enzymes, optimization of reaction parameters, enzyme immobilization for reusability. |
| Mechanochemical Synthesis | Solvent-free, reduced energy consumption, potential for novel isomer formation. mdpi.com | Optimization of milling parameters, investigation of reaction mechanisms, scalability of the process. |
| Advanced Heterogeneous Catalysis | High selectivity, catalyst reusability, potential for continuous processes. | Design of novel catalyst structures, understanding catalyst-substrate interactions, catalyst lifetime and deactivation studies. |
Advanced Derivatization for Enhanced Material Functionality
Derivatization is a key strategy to modify the properties of this compound and tailor it for specific applications. sigmaaldrich.comresearch-solution.com This involves chemically altering the carboxylic acid functional groups to create new molecules with enhanced functionalities.
Future research in this area will likely focus on:
Esterification and Alkylation: These are common derivatization techniques used to modify the polarity and reactivity of carboxylic acids. research-solution.comgcms.cz Developing novel esterification and alkylation procedures that are more efficient and environmentally friendly is a key research goal. For example, using catalysts like boron trifluoride in methanol (B129727) can create fatty acid methyl esters (FAMEs) under mild conditions. restek.com
Silylation: This technique replaces active hydrogens with a nonpolar moiety, making the molecule more volatile and less reactive. sigmaaldrich.com While silylation is a common technique, the development of more stable and moisture-resistant silylating agents is an ongoing area of research. sigmaaldrich.com
Solid-Phase Derivatization: This approach combines derivatization and extraction in a single step, offering increased efficiency and reduced solvent use. researchgate.net Exploring the application of solid-phase derivatization to this compound could streamline the synthesis of its derivatives.
The table below outlines common derivatization techniques and their potential for future research:
| Derivatization Technique | Description | Future Research Directions |
| Esterification/Alkylation | Converts carboxylic acids to esters or ethers, reducing polarity. research-solution.comgcms.cz | Development of green catalysts, optimization of reaction conditions for high yields, exploration of novel alkylating agents. |
| Silylation | Replaces active hydrogens with silyl (B83357) groups, increasing volatility and stability. sigmaaldrich.com | Synthesis of new silylating reagents with improved stability, optimization of reaction conditions to prevent multiple derivatives. sigmaaldrich.com |
| Solid-Phase Derivatization | Combines derivatization and extraction in one step. researchgate.net | Application to this compound and its derivatives, development of new solid-phase reagents, automation of the process. |
Development of Next-Generation this compound-Based Biopolymers
This compound is a valuable building block for creating bio-based polymers with a wide range of properties. uq.edu.au Future research will focus on developing novel biopolymers with advanced functionalities and improved sustainability profiles.
Key research directions include:
Copolyesters and Polyamides: this compound can be copolymerized with other monomers to create materials with tailored properties. For example, copolyesters of poly(butylene succinate) (PBS) and this compound can form thermoplastic elastomers with controllable flexibility and biodegradation rates. mdpi.com Future work could explore copolymerization with a wider range of bio-based monomers to create novel materials.
High-Performance Bioplastics: There is a growing demand for bioplastics that can replace traditional petroleum-based polymers in demanding applications. uq.edu.au Research into creating this compound-based polymers with high thermal stability, mechanical strength, and barrier properties is crucial. This could involve the synthesis of block copolymers or the use of nanocomposites.
Biomedical Polymers: The biocompatibility and biodegradability of this compound-based polymers make them attractive for biomedical applications. cnr.it Future research could focus on developing materials for drug delivery, tissue engineering, and medical implants. cnr.itmdpi.com For instance, copolyesters of succinic acid and this compound have shown promise for promoting cell attachment and proliferation. cnr.it
The table below highlights potential applications for next-generation this compound-based biopolymers:
| Biopolymer Type | Potential Applications | Research Focus |
| Copolyesters | Packaging, automotive components, textiles. mdpi.comacs.org | Tailoring properties through monomer selection, improving thermal and mechanical performance, enhancing biodegradability. |
| Polyamides | Engineering plastics, fibers, films. | Synthesis from bio-based diamines, improving melt processability, enhancing chemical resistance. |
| Biomedical Polymers | Drug delivery systems, tissue scaffolds, biodegradable implants. cnr.itmdpi.com | Controlling degradation rates, enhancing biocompatibility, incorporating bioactive molecules. |
Integration of Computational and Experimental Methodologies in this compound Research
The combination of computational modeling and experimental studies can accelerate the design and development of new materials based on this compound. scielo.bropenresearchlibrary.org This integrated approach allows for a deeper understanding of structure-property relationships and can guide experimental work.
Future research in this area will likely involve:
Molecular Modeling: Computational tools can be used to predict the properties of this compound derivatives and polymers. scielo.br This can help to screen potential candidates before they are synthesized in the lab, saving time and resources. For example, molecular modeling can provide insights into polymer chain behavior, intermolecular forces, and viscosity. scielo.br
Quantitative Structure-Property Relationship (QSPR) Models: These models can be developed to correlate the chemical structure of this compound-based materials with their physical and chemical properties. mdpi.com This can enable the design of materials with specific, targeted functionalities.
Process Simulation: Computational fluid dynamics and other simulation tools can be used to optimize the synthesis and processing of this compound and its derivatives. This can lead to more efficient and scalable manufacturing processes.
The synergy between computational and experimental approaches is summarized below:
| Methodology | Contribution to Research |
| Computational Modeling | Predicts material properties, screens potential candidates, provides insights into molecular interactions. scielo.br |
| Experimental Validation | Synthesizes and characterizes materials, validates computational predictions, provides data for model refinement. rsc.org |
| Integrated Approach | Accelerates material discovery, deepens understanding of structure-property relationships, optimizes synthesis and processing. rsc.org |
Emerging Applications in Advanced Materials Science
The unique properties of this compound and its derivatives open up possibilities for their use in a variety of advanced materials. case.eduinnovationnewsnetwork.com Future research will explore these emerging applications, pushing the boundaries of what is possible with this versatile bio-based chemical.
Potential emerging applications include:
Smart Materials: this compound-based polymers could be used to create materials that respond to external stimuli, such as temperature, pH, or light. These "smart" materials could have applications in sensors, actuators, and drug delivery systems.
Advanced Composites: Incorporating this compound-based polymers into composite materials can enhance their properties, such as toughness and flexibility. scholarsresearchlibrary.com These composites could find use in lightweight automotive parts, aerospace components, and sporting goods. case.edu
Sustainable Additives: this compound and its derivatives can be used as bio-based additives in a variety of materials, such as lubricants, plasticizers, and corrosion inhibitors. spectroscopyonline.com Research into new applications as sustainable additives will contribute to the greening of various industries.
The table below lists some of the exciting future application areas for this compound:
| Application Area | Potential Role of this compound | Desired Properties |
| Smart Materials | As a responsive polymer backbone or functional component. | Stimuli-responsive behavior, biocompatibility, tunable properties. |
| Advanced Composites | As a toughening agent or matrix material. | Improved impact strength, flexibility, adhesion to reinforcements. scholarsresearchlibrary.com |
| Sustainable Additives | As a bio-based alternative to petroleum-derived additives. | Lubricity, plasticizing efficiency, corrosion inhibition, biodegradability. spectroscopyonline.com |
Conclusion and Broader Academic Implications
Summary of Key Academic Contributions of Dilinoleic Acid Research
Research into this compound has made substantial contributions to the field of polymer chemistry and sustainable materials. A primary academic achievement has been the development and characterization of a wide array of polymers derived from this unique C36 building block. These include polyamides, polyesters, and polyurethanes with novel properties. The incorporation of the bulky, flexible, and hydrophobic this compound structure into polymer backbones has been shown to impart improved thermal stability, enhanced hydrolytic resistance, and excellent mechanical properties such as flexibility and toughness.
Furthermore, the study of this compound has advanced the principles of green chemistry. By utilizing readily available and renewable fatty acids as feedstock, research in this area champions a move away from petroleum-based monomers. The dimerization process itself, often employing clay catalysts, represents a key area of academic inquiry into environmentally benign catalytic processes. The elucidation of the reaction mechanisms, including the various cycloaddition and intermolecular condensation pathways, has deepened the fundamental understanding of fatty acid chemistry.
Academic research has also been pivotal in correlating the isomeric structure of this compound with the final properties of its derivative polymers. Investigations have clarified how the ratio of cyclic to acyclic and linear to branched isomers influences characteristics like viscosity, crystallinity, and elasticity in the resulting materials. This structure-property relationship is a cornerstone of rational polymer design.
Remaining Challenges and Opportunities in this compound Studies
Despite significant progress, several challenges and opportunities remain in the field of this compound research. A primary challenge lies in achieving precise control over the dimerization reaction to produce high-purity, single-isomer this compound. The current commercial products are often complex mixtures of various isomers, which can lead to batch-to-batch variability in polymer properties. A significant opportunity exists for the development of more selective and efficient catalytic systems that can yield specific isomeric structures, thereby allowing for more tailored material properties.
Furthermore, exploring the full potential of this compound in advanced applications remains a key opportunity. While its use in polyamides and polyesters is well-established, its incorporation into novel materials such as vitrimers, self-healing polymers, and advanced elastomers is an area ripe for exploration. Research into its biological and toxicological profile is also necessary to expand its use in biomedical applications, such as in drug delivery systems or biodegradable medical implants.
The table below summarizes key research opportunities:
| Research Area | Specific Challenge | Potential Opportunity |
| Catalysis | Lack of selectivity in dimerization, leading to isomeric mixtures. | Development of novel catalysts for isomer-specific synthesis. |
| Purification | Difficulty in separating close isomers from the reaction mixture. | Innovation in cost-effective, large-scale purification techniques. |
| Characterization | Incomplete analytical methods for complex isomer identification. | Application of advanced 2D NMR and mass spectrometry techniques. |
| Applications | Limited exploration beyond conventional polymers. | Use in smart materials, biomedical devices, and specialty chemicals. |
Interdisciplinary Relevance of this compound Research
The study of this compound holds significant relevance across multiple scientific disciplines. In materials science , it is a key component in the design of sustainable and high-performance polymers. Its unique structure allows for the creation of materials with a desirable balance of flexibility, durability, and hydrophobicity, which are of interest for coatings, adhesives, and engineering plastics.
In the field of biochemistry and biotechnology , the enzymatic synthesis of this compound is an emerging area of interest. Utilizing lipases and other enzymes for the dimerization of fatty acids could offer a more sustainable and selective alternative to traditional chemical methods. This intersects with metabolic engineering to potentially produce this compound in microbial systems.
From an environmental science perspective, the use of this compound derived from renewable vegetable oils contributes to a more sustainable chemical industry with a lower carbon footprint compared to petrochemical-based alternatives. Its biodegradability and low toxicity are also important aspects that align with the goals of creating environmentally benign materials.
In chemical engineering , the optimization of reactor design and separation processes for the production of this compound is a practical challenge. Research in this area focuses on improving reaction yields, reducing energy consumption, and developing efficient purification methods, all of which are critical for the economic viability of this green chemical.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural integrity of dilinoleic acid in copolymer systems?
- Methodology : Use 1H NMR to identify ester bond formation (signals at δ 4.0–4.3 ppm for ester linkages) and confirm incorporation of this compound chains (signals for allylic protons at δ 2.7–2.8 ppm and olefinic protons at δ 5.3–5.4 ppm) . Complement with FTIR (C=O stretch at ~1730 cm⁻¹ for ester groups) and GPC to assess molecular weight distribution. For quantitative segment ratios, integrate NMR peaks corresponding to hard/soft segments and calculate using established protocols .
Q. How should researchers address oxidative instability during experimental handling of this compound?
- Methodology : Store this compound under inert gas (N₂/Ar) at –20°C to prevent autoxidation. During synthesis, use antioxidants (e.g., BHT at 0.01–0.1 wt%) and minimize exposure to light. Monitor degradation via HPLC or peroxide value titration . For kinetic studies, employ accelerated oxidation tests (e.g., Rancimat method) to model shelf-life under varying conditions.
Q. What are the standard protocols for synthesizing this compound-based copolymers?
- Methodology : Use melt polycondensation or solution polymerization with diols (e.g., 1,4-butanediol or hexanediol) at 160–200°C under vacuum. Catalyst systems like titanium(IV) butoxide (0.1–0.5 mol%) improve reaction efficiency. Characterize intermediates (e.g., dilinoleic diol) via APCI-MS to confirm purity before polymerization .
Advanced Research Questions
Q. How can discrepancies in molecular weight data for this compound copolymers be resolved?
- Methodology : Cross-validate GPC results with MALDI-TOF to detect low-molecular-weight oligomers or cyclic byproducts that skew averages. For absolute molecular weights, use triple-detection GPC (light scattering + viscometry) to account for branching effects. Compare with NMR-derived Mₙ via end-group analysis . If contradictions persist, re-examine reaction stoichiometry (e.g., diol/diacid ratio) and side reactions (e.g., transesterification) .
Q. What strategies optimize this compound derivatives for mRNA delivery systems?
- Methodology : Modify the lipid tail with ester linkers (e.g., succinate or PEG spacers) to enhance biodegradability and payload release. Use dynamic light scattering (DLS) to assess nanoparticle size (target 50–150 nm) and zeta potential for colloidal stability. Validate delivery efficiency via in vitro transfection assays (e.g., luciferase reporter gene in HepG2 cells) and compare with commercial lipids (e.g., DLin-MC3-DMA) .
Q. How do copolymer segment ratios influence the mechanical properties of this compound-based polymers?
- Methodology : Systematically vary the hard-segment (e.g., aromatic diisocyanates) to soft-segment (dilinoleic diol) ratio (e.g., 1:2 to 1:4). Characterize thermal transitions via DSC (Tg, Tm) and mechanical behavior via tensile testing (Young’s modulus, elongation at break). Use SAXS/WAXS to correlate microphase separation with toughness .
Data Analysis & Reproducibility
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
- Methodology : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals to avoid overreliance on p-values .
Q. How can researchers ensure reproducibility in this compound copolymer synthesis?
- Methodology : Adhere to ISO/IEC 17025 guidelines for equipment calibration. Document batch-specific variables (e.g., moisture content in diols, catalyst lot). Share raw NMR/GPC data and analysis scripts via repositories like Zenodo. Include negative controls (e.g., catalyst-free reactions) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
